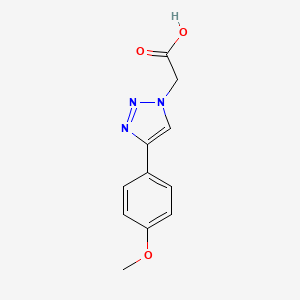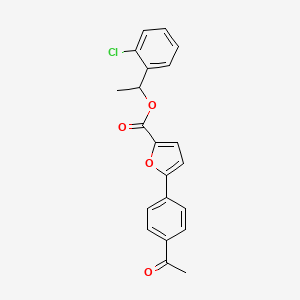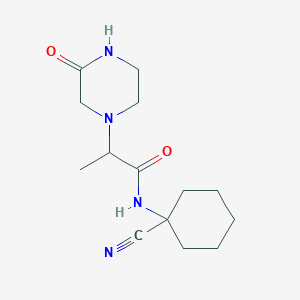
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a triazole derivative that has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid involves the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can reduce inflammation and pain. HDAC is an enzyme that regulates gene expression, and its inhibition can lead to the activation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid have been extensively studied. The compound has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid in lab experiments include its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its poor solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for the research of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid. One of the significant areas of research is the development of new drugs based on the triazole scaffold. The compound can be modified to improve its bioavailability and specificity towards specific enzymes. Other areas of research include the study of the compound's mechanism of action in different diseases, the development of new methods for the synthesis of the compound, and the investigation of its potential applications in other areas of scientific research.
Conclusion:
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is a chemical compound that has shown promising results in various areas of scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive scaffold for the development of new drugs. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research make it an exciting area of study for scientists.
Méthodes De Synthèse
The synthesis of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid can be achieved by different methods, including the Huisgen cycloaddition reaction, the click reaction, and the Cu-catalyzed azide-alkyne cycloaddition reaction. The click reaction is the most commonly used method, which involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form the triazole compound.
Applications De Recherche Scientifique
The triazole compound has been extensively studied for its potential applications in different areas of scientific research. One of the significant applications of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)10-6-14(13-12-10)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUSJVVNCBCPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)triazol-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)


![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)


![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)

![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
